molecular formula C11H12N2 B574092 8-Methyl-2,3-dihydro-1H-benzo[d]pyrrolo[1,2-a]imidazole CAS No. 191794-28-2

8-Methyl-2,3-dihydro-1H-benzo[d]pyrrolo[1,2-a]imidazole

Cat. No.: B574092
CAS No.: 191794-28-2
M. Wt: 172.231
InChI Key: COSXRBNJOSAACZ-UHFFFAOYSA-N
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Description

8-Methyl-2,3-dihydro-1H-benzo[d]pyrrolo[1,2-a]imidazole is a nitrogen-containing heterocyclic compound. This compound is part of the pyrrolo[1,2-a]benzimidazole family, which is known for its diverse biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-Methyl-2,3-dihydro-1H-benzo[d]pyrrolo[1,2-a]imidazole typically involves the cyclization of appropriate precursors. One common method includes the reaction of 2-aminobenzimidazole with acyl (bromo)acetylenes, followed by the addition of propargylamine and subsequent intramolecular cyclization . This process can be catalyzed by cesium carbonate (Cs2CO3) in dimethyl sulfoxide (DMSO) at elevated temperatures .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the process is cost-effective and environmentally friendly.

Chemical Reactions Analysis

Types of Reactions

8-Methyl-2,3-dihydro-1H-benzo[d]pyrrolo[1,2-a]imidazole can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

    Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield ketones or carboxylic acids, while reduction can yield alcohols or alkanes.

Scientific Research Applications

8-Methyl-2,3-dihydro-1H-benzo[d]pyrrolo[1,2-a]imidazole has several scientific research applications:

Mechanism of Action

The mechanism of action of 8-Methyl-2,3-dihydro-1H-benzo[d]pyrrolo[1,2-a]imidazole is not fully understood. it is believed to interact with various molecular targets, including enzymes and receptors, to exert its biological effects. The compound’s structure allows it to fit into the active sites of these targets, potentially inhibiting their activity and leading to therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

8-Methyl-2,3-dihydro-1H-benzo[d]pyrrolo[1,2-a]imidazole is unique due to its specific substitution pattern, which can influence its biological activity and chemical reactivity. This uniqueness makes it a valuable compound for research and potential therapeutic applications.

Properties

CAS No.

191794-28-2

Molecular Formula

C11H12N2

Molecular Weight

172.231

IUPAC Name

8-methyl-2,3-dihydro-1H-pyrrolo[1,2-a]benzimidazole

InChI

InChI=1S/C11H12N2/c1-8-4-2-5-9-11(8)13-7-3-6-10(13)12-9/h2,4-5H,3,6-7H2,1H3

InChI Key

COSXRBNJOSAACZ-UHFFFAOYSA-N

SMILES

CC1=C2C(=CC=C1)N=C3N2CCC3

Synonyms

1H-Pyrrolo[1,2-a]benzimidazole,2,3-dihydro-8-methyl-(9CI)

Origin of Product

United States

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